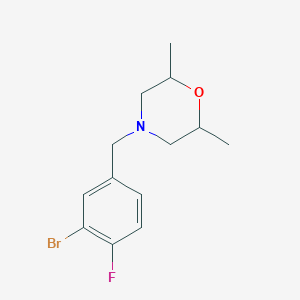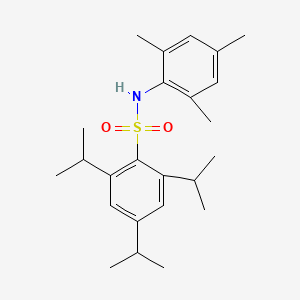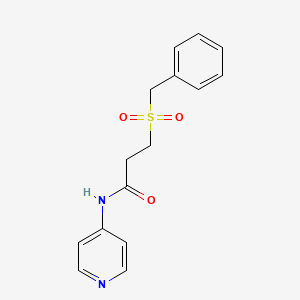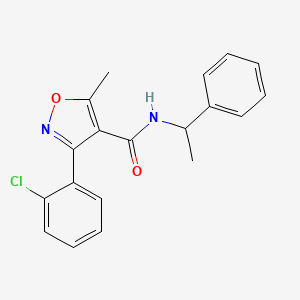
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine involves the inhibition of PKC isoforms α, β1, β2, and ε. It binds to the ATP-binding site of PKC, preventing the phosphorylation of downstream targets and inhibiting the activation of the enzyme. This leads to the inhibition of signal transduction pathways and cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine has potent anti-proliferative effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key process in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with other proteins and signaling pathways. Additionally, there is a need to develop more efficient synthesis methods and improve the solubility of the compound for use in lab experiments. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
4-(3-bromo-4-fluorobenzyl)-2,6-dimethylmorpholine has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinase C (PKC) isoforms α, β1, β2, and ε. PKC is a family of enzymes that play a key role in signal transduction pathways and cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC has been shown to have therapeutic potential in a variety of diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO/c1-9-6-16(7-10(2)17-9)8-11-3-4-13(15)12(14)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPXNATZNKCAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromo-4-fluorophenyl)methyl]-2,6-dimethylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5207954.png)

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)


![2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5208038.png)
![2-[(3-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208050.png)

